

Reactivity comparison of 5-Methoxy-2-oxoindoline-3-carbaldehyde with similar aldehydes

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Compound of Interest

Compound Name: 5-Methoxy-2-oxoindoline-3-carbaldehyde

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A Comparative Analysis of the Reactivity of 5-Methoxy-2-oxoindoline-3-carbaldehyde

Introduction

In the landscape of pharmaceutical and agrochemical research, the design and synthesis of novel bioactive molecules are paramount. Aldehydes, with their versatile reactivity, serve as crucial building blocks in this endeavor. Among them, **5-Methoxy-2-oxoindoline-3-carbaldehyde** stands out due to its unique structural features, which impart a distinct reactivity profile.^[1] This guide provides an in-depth, objective comparison of the reactivity of **5-Methoxy-2-oxoindoline-3-carbaldehyde** with structurally similar aldehydes, supported by experimental insights and mechanistic rationale. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these compounds in their synthetic strategies.

The core structure of **5-Methoxy-2-oxoindoline-3-carbaldehyde** features an oxindole scaffold, a methoxy substituent at the 5-position, and a carbaldehyde group at the 3-position. The interplay between the electron-donating methoxy group and the electron-withdrawing nature of the oxindole ring system significantly influences the electrophilicity of the aldehyde carbon, setting it apart from simpler aromatic and heterocyclic aldehydes.

Aldehydes Selected for Comparison

To provide a comprehensive analysis, the reactivity of **5-Methoxy-2-oxoindoline-3-carbaldehyde** will be compared against the following aldehydes, chosen for their structural similarities and differences:

- Indole-3-carbaldehyde: Lacks the 2-oxo group and the 5-methoxy substituent, providing a baseline for the reactivity of the indole scaffold.
- 2-Oxoindoline-3-carbaldehyde: Allows for the direct assessment of the electronic contribution of the 5-methoxy group by removing it from the target molecule.
- Benzaldehyde: A simple aromatic aldehyde to contrast the influence of the heterocyclic ring system.
- 5-Methoxyindole-3-carbaldehyde: Isolates the effect of the 2-oxo group on the overall reactivity.^[2]

Physicochemical Properties

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The table below summarizes key physicochemical parameters for the selected aldehydes.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Structural Features
5-Methoxy-2-oxoindoline-3-carbaldehyde	C ₁₀ H ₉ NO ₃	191.18	Not readily available	Oxindole core, 5-methoxy group
Indole-3-carbaldehyde	C ₉ H ₇ NO	145.16	198	Indole core
2-Oxoindoline-3-carbaldehyde	C ₉ H ₇ NO ₂	161.16	~220 (decomposes)	Oxindole core
Benzaldehyde	C ₇ H ₆ O	106.12	-26	Phenyl ring
5-Methoxyindole-3-carbaldehyde	C ₁₀ H ₉ NO ₂	175.18	Not readily available	Indole core, 5-methoxy group

Comparative Reactivity Analysis

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the substituents on the aromatic or heterocyclic ring.

Electronic Effects

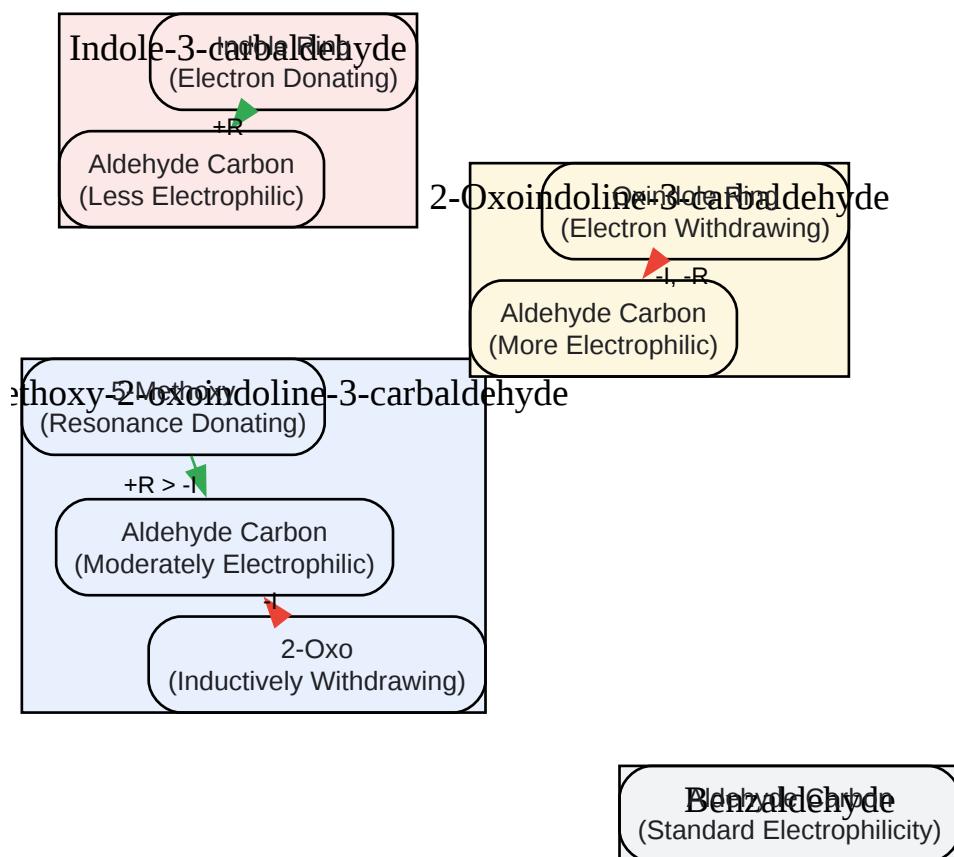
The methoxy group (-OCH₃) at the 5-position of the oxindole ring in **5-Methoxy-2-oxoindoline-3-carbaldehyde** plays a dual role. While it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, it is a strong electron-donating group through resonance, delocalizing its lone pair of electrons into the aromatic system.^[3] This resonance effect generally increases the electron density of the ring.

However, the 2-oxo group in the oxindole core is strongly electron-withdrawing. This effect, combined with the inherent electron-rich nature of the indole nucleus, creates a complex electronic environment.^{[4][5]} The aldehyde group at the C3 position is attached to a carbon that is part of a conjugated system. The overall reactivity is a balance of these competing electronic influences.

In comparison:

- Indole-3-carbaldehyde: The indole ring is electron-rich, which can slightly decrease the electrophilicity of the aldehyde compared to benzaldehyde.[6]
- 2-Oxoindoline-3-carbaldehyde: The absence of the electron-donating methoxy group makes the oxindole ring more electron-deficient, thus increasing the electrophilicity of the aldehyde carbon compared to the 5-methoxy derivative.
- Benzaldehyde: Serves as a standard reference. The phenyl ring is less electron-donating than the indole ring.
- 5-Methoxyindole-3-carbaldehyde: The presence of the electron-donating methoxy group on the electron-rich indole ring will further decrease the electrophilicity of the aldehyde.[2]

The following diagram illustrates the key electronic effects influencing the aldehyde reactivity.



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Caption: Electronic effects on aldehyde reactivity.

Steric Considerations

Steric hindrance around the aldehyde group can also impact reactivity. In the case of the indoline-based aldehydes, the heterocyclic ring itself can present some steric bulk. For **5-Methoxy-2-oxoindoline-3-carbaldehyde**, substituents on the nitrogen or at the C4 position of the oxindole ring could further increase steric hindrance.^[7] However, in the absence of such substitutions, the steric environment is broadly comparable to indole-3-carbaldehyde.

Reactivity in Key Transformations

To provide a practical comparison, we will consider the expected reactivity of these aldehydes in three common and important classes of organic reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.^{[8][9]} The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.

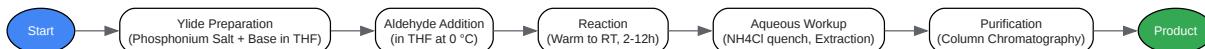
Expected Reactivity Order (Fastest to Slowest): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > **5-Methoxy-2-oxoindoline-3-carbaldehyde** > Indole-3-carbaldehyde > 5-Methoxyindole-3-carbaldehyde

Rationale: The highly electron-withdrawing nature of the unsubstituted oxindole ring in 2-oxoindoline-3-carbaldehyde makes its aldehyde carbon the most electrophilic and thus most reactive towards the nucleophilic ylide. Conversely, the electron-donating properties of the indole ring, especially when enhanced by a methoxy group, decrease the aldehyde's electrophilicity, leading to a slower reaction. **5-Methoxy-2-oxoindoline-3-carbaldehyde** occupies a middle ground due to the competing effects of the methoxy and oxo groups.

Experimental Protocol: Wittig Olefination

A representative protocol for the Wittig reaction is provided below.

- **Ylide Preparation:** To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium or sodium hydride (1.05 eq.) at 0 °C.
- Stir the resulting orange-red solution for 30 minutes at 0 °C to ensure complete ylide formation.
- **Aldehyde Addition:** Dissolve the aldehyde (1.0 eq.) in anhydrous THF (5 mL/mmol) and add it dropwise to the ylide solution at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
- **Workup:** Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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Caption: Wittig reaction experimental workflow.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions.[10][11] These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, and the reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[10][12][13] The reactivity trends are similar to the Wittig reaction.

Expected Reactivity Order (Fastest to Slowest): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > **5-Methoxy-2-oxoindoline-3-carbaldehyde** > Indole-3-carbaldehyde > 5-Methoxyindole-3-

carbaldehyde

Rationale: The increased nucleophilicity of the phosphonate carbanion makes the HWE reaction generally faster than the Wittig reaction for a given aldehyde. However, the relative reactivity order among the aldehydes remains the same, governed by the electrophilicity of the carbonyl carbon.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[14][15] The first step, the aldol addition, is reversible and its rate depends on the electrophilicity of the aldehyde.

Expected Reactivity Order (for Aldol Addition): 2-Oxoindoline-3-carbaldehyde > Benzaldehyde > **5-Methoxy-2-oxoindoline-3-carbaldehyde** > Indole-3-carbaldehyde > 5-Methoxyindole-3-carbaldehyde

Rationale: The rationale is consistent with the previous examples. A more electrophilic aldehyde will react more readily with the enolate nucleophile. The subsequent dehydration step to form the α,β -unsaturated carbonyl compound is often favored for aromatic and heterocyclic aldehydes due to the formation of a conjugated system.

Conclusion

5-Methoxy-2-oxoindoline-3-carbaldehyde exhibits a nuanced reactivity profile that is distinct from simpler aromatic and indole-based aldehydes. The presence of both a strong electron-donating methoxy group and a powerful electron-withdrawing oxo group creates a finely balanced electronic environment. This positions its reactivity between that of the more reactive 2-oxoindoline-3-carbaldehyde and the less reactive indole-3-carbaldehydes.

This comparative guide provides a framework for understanding and predicting the behavior of **5-Methoxy-2-oxoindoline-3-carbaldehyde** in common synthetic transformations. For researchers in drug discovery and development, a thorough grasp of these subtleties is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures with potential therapeutic applications.[1]

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